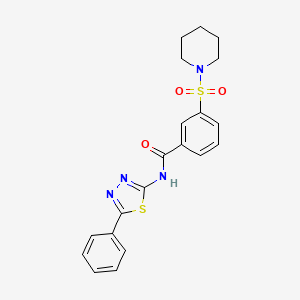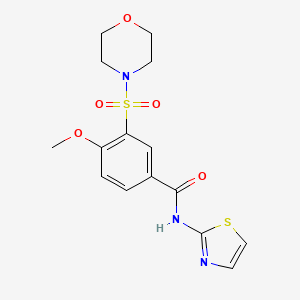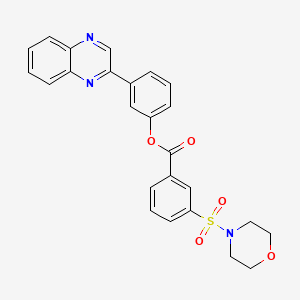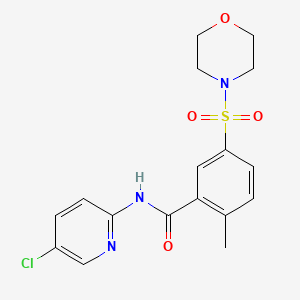![molecular formula C21H24N2O3S B3456250 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3456250.png)
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline
説明
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as PQQ, is a redox cofactor that is found in many enzymes. It was first discovered in 1979 and has since been found to play a vital role in many biological processes. PQQ has been the focus of extensive scientific research due to its potential application in various fields, including medicine, agriculture, and energy production.
作用機序
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline functions as a redox cofactor in many enzymes, meaning that it is involved in the transfer of electrons between molecules. This compound is also involved in the regulation of gene expression and may play a role in the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, meaning that it can protect cells from damage caused by free radicals. This compound has also been found to enhance mitochondrial function, which is important for energy production in cells. In addition, this compound has been found to improve cognitive function and may be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. This compound is also relatively inexpensive and can be synthesized in large quantities. However, this compound does have some limitations. It is not water-soluble, which can make it difficult to work with in some experiments. In addition, this compound can be sensitive to light and may degrade over time.
将来の方向性
There are several future directions for research on 1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the potential use of this compound in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound in agriculture to improve crop yields and enhance plant growth. Additionally, there is interest in exploring the potential use of this compound in energy production, particularly in the production of biofuels.
Conclusion:
In conclusion, this compound is a redox cofactor that has been the focus of extensive scientific research due to its potential applications in various fields. This compound has been found to have antioxidant properties, enhance mitochondrial function, and improve cognitive function. This compound can be synthesized through a variety of methods and has several advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including its potential use in the treatment of various diseases, in agriculture, and in energy production.
科学的研究の応用
1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been the focus of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been found to have antioxidant properties and may be useful in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. In agriculture, this compound has been found to enhance plant growth and improve crop yields. In energy production, this compound has been found to play a vital role in the production of biofuels.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(23-15-7-10-17-8-2-3-12-20(17)23)18-9-6-11-19(16-18)27(25,26)22-13-4-1-5-14-22/h2-3,6,8-9,11-12,16H,1,4-5,7,10,13-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTVSAACRCEEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B3456179.png)
![4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3456189.png)



![3-[(cyclohexylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B3456212.png)
![4-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B3456219.png)

![3-[(4-methylbenzoyl)amino]phenyl 3-(1-piperidinylsulfonyl)benzoate](/img/structure/B3456227.png)
![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3456231.png)
![1-methyl-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B3456259.png)

![3-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3456273.png)

